2,5-Dimetilbenzaldehído

Descripción general

Descripción

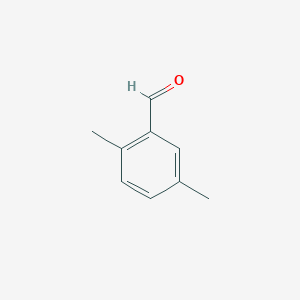

2,5-Dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀O. It is a derivative of benzaldehyde, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Aplicaciones Científicas De Investigación

2,5-Dimethylbenzaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Research has explored its potential as an intermediate in the synthesis of biologically active compounds.

Industry: It is employed in the manufacture of fragrances, dyes, and polymers.

Mecanismo De Acción

Target of Action

2,5-Dimethylbenzaldehyde, also known as Isoxylaldehyde

Mode of Action

Aldehydes like 2,5-dimethylbenzaldehyde can undergo nucleophilic addition reactions with amines to form imines, a process that is often involved in the formation of schiff bases . This reaction is reversible and can lead to the formation of a hemiketal .

Action Environment

The action, efficacy, and stability of 2,5-Dimethylbenzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the equilibrium between the aldehyde and imine forms of the compound . Additionally, the presence of other reactive species could potentially interfere with its actions.

Análisis Bioquímico

Biochemical Properties

For instance, they can form Schiff bases with amino groups in proteins, affecting their structure and function

Molecular Mechanism

Aldehydes can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2,5-Dimethylbenzaldehyde are not well-defined. Aldehydes can be metabolized by several enzyme systems, including aldehyde oxidases, cytochrome P450 enzymes, and aldehyde dehydrogenases . The specific enzymes or cofactors that 2,5-Dimethylbenzaldehyde interacts with, and its effects on metabolic flux or metabolite levels, remain to be identified.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (xylenes) with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, 2,5-dimethylbenzaldehyde is produced through similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2,5-dimethylbenzaldehyde can yield 2,5-dimethylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Primary amines or hydrazines in the presence of an acid catalyst.

Major Products

Oxidation: 2,5-Dimethylbenzoic acid.

Reduction: 2,5-Dimethylbenzyl alcohol.

Substitution: Corresponding imines or hydrazones.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 2 and 4 positions.

3,5-Dimethylbenzaldehyde: Methyl groups at the 3 and 5 positions.

2,5-Dimethoxybenzaldehyde: Methoxy groups instead of methyl groups at the 2 and 5 positions.

Uniqueness

2,5-Dimethylbenzaldehyde is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s boiling point, melting point, and solubility, making it distinct from other dimethylbenzaldehyde isomers.

Actividad Biológica

2,5-Dimethylbenzaldehyde (2,5-DMBA) is an aromatic aldehyde with significant biological activities. It is primarily known for its applications in organic synthesis and as a potential therapeutic agent. This article reviews the biological activity of 2,5-DMBA, focusing on its acaricidal properties, potential health effects, and its role in chemical reactions.

2,5-DMBA has the molecular formula C9H10O and a molar mass of 134.18 g/mol. It is characterized by a benzene ring substituted with two methyl groups and an aldehyde functional group. Its structure can be represented as follows:

Acaricidal Activity

Recent studies have demonstrated that 2,5-DMBA exhibits potent acaricidal activity against various mite species, particularly Dermatophagoides spp. and Haemaphysalis longicornis. In comparative studies, 2,5-DMBA showed higher efficacy than traditional repellents like DEET.

Table 1: Acaricidal Efficacy of 2,5-DMBA

| Compound | LD50 (μg/cm²) | Efficacy Compared to DEET |

|---|---|---|

| 2,5-Dimethylbenzaldehyde | 0.65 - 0.88 | 30-50 times more effective |

| DEET | 19.64 - 47.77 | Baseline |

The LD50 values indicate that 2,5-DMBA is significantly more toxic to these mites compared to DEET, suggesting its potential as a natural pesticide or acaricide in agricultural applications .

Health Implications

While the acaricidal properties are beneficial in pest control, there are concerns regarding the exposure to 2,5-DMBA through environmental sources such as electronic nicotine delivery systems (ENDS). Studies have detected this compound in ENDS emissions at lower concentrations than conventional cigarettes but still warrant investigation regarding long-term health effects .

Table 2: Concentrations of 2,5-DMBA in ENDS Emissions

| Source | Concentration (μg/m³) |

|---|---|

| ENDS Emissions | <0.027 |

| Conventional Cigarettes | Higher concentrations observed |

These findings highlight the need for further research into the biological effects of inhaling such compounds over extended periods.

Study on Acaricidal Efficacy

A study conducted on various benzaldehyde derivatives including 2,5-DMBA found that its structural analogs with methyl groups exhibited enhanced acaricidal activities compared to those with hydroxyl groups. The research indicated that increasing the number of methyl groups directly correlates with increased toxicity against mites .

Exposure Assessment

A clinical trial assessed the exposure to harmful compounds emitted by ENDS users compared to traditional smokers. The trial revealed that while ENDS produced fewer harmful compounds overall, the presence of aldehydes like 2,5-DMBA still poses potential risks for users . The study's findings underscored the importance of monitoring such compounds in vaping products.

Propiedades

IUPAC Name |

2,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-4-8(2)9(5-7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUVABOERCFKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075449 | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [MSDSonline] | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5779-94-2 | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M224X1615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental impact of 2,5-Dimethylbenzaldehyde?

A: 2,5-Dimethylbenzaldehyde is a volatile organic compound found in vehicle emissions, contributing to ground-level ozone formation. [, ] Vehicle-limiting campaigns have shown to significantly decrease its atmospheric concentration. []

Q2: How does the position of the methyl groups on the benzene ring influence the reactivity of dimethylbenzaldehydes with hydroxyl radicals?

A: Research indicates that the position of the methyl substituents on the aromatic ring does not significantly impact the rate coefficient of the reaction between dimethylbenzaldehydes and hydroxyl radicals. [] This suggests that the methyl group's position does not significantly alter the reaction mechanism.

Q3: What are the major sources of 2,5-Dimethylbenzaldehyde in the environment?

A: A major source of 2,5-Dimethylbenzaldehyde in the environment is vehicle emissions, particularly from light-duty vehicles and heavy-duty diesel vehicles. [] Studies have shown it to be among the ten most abundant carbonyls emitted by these vehicles. []

Q4: What analytical techniques are used to detect and quantify 2,5-Dimethylbenzaldehyde in environmental samples?

A: 2,5-Dimethylbenzaldehyde can be detected and quantified in environmental samples using gas chromatography coupled with mass spectrometry (GC/MS). [] This method, often following a derivatization step with PFPH and thermal desorption, allows for the separation and identification of various carbonyls, including 2,5-Dimethylbenzaldehyde. []

Q5: What is the role of 2,5-Dimethylbenzaldehyde in the food industry?

A: Recent research highlights the potential use of 2,5-Dimethylbenzaldehyde as a flavoring agent in plant-based milk fermentation. [] Specifically, it has been identified as a flavor compound produced during soy milk fermentation using kombucha and lactic acid bacteria. [] This suggests its potential application in enhancing the sensory characteristics of fermented plant-based products.

Q6: Are there any spectroscopic data available for 2,5-Dimethylbenzaldehyde?

A: Yes, both infrared and Raman spectra have been reported for 2,5-Dimethylbenzaldehyde. [] These spectroscopic data can be used for structural characterization and identification of the compound.

Q7: Has 2,5-Dimethylbenzaldehyde been investigated for any potential biological activity?

A: Derivatives of 2,5-Dimethylbenzaldehyde, specifically chiral δ-iodo-γ-lactones derived from it, have shown promising antiproliferative activity. [] Further studies have demonstrated that enantiomeric trans β-aryl-δ-iodo-γ-lactones derived from 2,5-Dimethylbenzaldehyde induce apoptosis in canine lymphoma cell lines by downregulating anti-apoptotic proteins like Bcl-xL and Bcl-2. [] These findings suggest potential applications in cancer research.

Q8: Has 2,5-Dimethylbenzaldehyde been explored in other research areas?

A: Yes, 2,5-Dimethylbenzaldehyde has been investigated as a starting material for synthesizing potential anti-mite agents. [] This research explores its potential use in developing new pest control strategies. Additionally, the molecule's photophysical properties, including the dipole moment changes associated with its triplet states, have been studied. [] This research contributes to understanding the electronic structure and excited-state behavior of substituted benzaldehydes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.